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Compound of Interest

Compound Name: Heptanol, (dimethylamino)-

Cat. No.: B15166002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthesis of (dimethylamino)heptanol isomers. Due to the limited publicly available data on

specific isomers of (dimethylamino)heptanol, this guide focuses on providing a foundational

understanding based on related compounds and general principles of amino alcohols, a class

of compounds with significant interest in medicinal chemistry.

Chemical Structure and Isomerism
(Dimethylamino)heptanol encompasses a group of structural isomers with the molecular

formula C₉H₂₁NO. These compounds feature a seven-carbon heptane backbone substituted

with both a dimethylamino group (-N(CH₃)₂) and a hydroxyl group (-OH). The relative positions

of these two functional groups along the heptane chain give rise to a variety of isomers, each

with potentially unique chemical and physical properties.

The primary isomers of interest are the simple, acyclic forms where both functional groups are

attached to the heptane chain. Examples include:

7-(Dimethylamino)heptan-1-ol: The dimethylamino group is at one end of the chain, and the

hydroxyl group is at the other.
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1-(Dimethylamino)heptan-2-ol: The dimethylamino group is at the C1 position, and the

hydroxyl group is at the C2 position.

2-(Dimethylamino)heptan-1-ol: The hydroxyl group is at the C1 position, and the

dimethylamino group is at the C2 position.

The systematic naming of these isomers indicates the locants of the dimethylamino and

hydroxyl groups on the heptane chain.

Physicochemical Properties
Quantitative physicochemical data for specific (dimethylamino)heptanol isomers is not

extensively documented in publicly accessible literature. However, we can infer general

properties based on the behavior of similar amino alcohols and long-chain alcohols.

Property

7-
(Dimethylamino)he
ptan-1-ol
(Predicted/Analogo
us Data)

1-
(Dimethylamino)he
ptan-2-ol
(Predicted/Analogo
us Data)

2-
(Dimethylamino)he
ptan-1-ol
(Predicted/Analogo
us Data)

Molecular Formula C₉H₂₁NO C₉H₂₁NO C₉H₂₁NO

Molecular Weight 159.27 g/mol 159.27 g/mol 159.27 g/mol

Boiling Point Data not available Data not available Data not available

Melting Point Data not available Data not available Data not available

Density Data not available Data not available Data not available

Solubility

Expected to be slightly

soluble in water, with

good solubility in

organic solvents.

Expected to be slightly

soluble in water, with

good solubility in

organic solvents.

Expected to be slightly

soluble in water, with

good solubility in

organic solvents.

pKa

The tertiary amine

would have a pKa in

the range of 9-10.

The tertiary amine

would have a pKa in

the range of 9-10.

The tertiary amine

would have a pKa in

the range of 9-10.
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Note: The data in this table is largely predictive and based on the properties of analogous

compounds. Experimental determination is required for accurate values.

Synthesis of (Dimethylamino)heptanol Isomers
The synthesis of (dimethylamino)heptanol isomers can be approached through several

established organic chemistry methodologies. The choice of synthetic route will depend on the

desired isomer and the availability of starting materials.

General Synthetic Strategies
A common and versatile method for the synthesis of amino alcohols is the ring-opening of

epoxides with amines. This reaction is typically regioselective and can be used to produce a

variety of β-amino alcohols.

Another general approach involves the reductive amination of a suitable keto-alcohol or the

alkylation of an amino alcohol. For instance, a primary or secondary aminoheptanol could be

N-methylated to introduce the dimethylamino group.

Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for preparing a

(dimethylamino)heptanol isomer, highlighting key steps and decision points.
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Generalized Synthetic Workflow for (Dimethylamino)heptanol

Starting Materials

Key Synthetic Steps

Product

Heptene Derivative

Epoxidation

Keto-alcohol

Reductive Amination

Amino-alcohol

N-Methylation

Ring Opening
with Dimethylamine

(Dimethylamino)heptanol Isomer

Click to download full resolution via product page

Caption: Generalized synthetic routes to (dimethylamino)heptanol isomers.

Experimental Protocol: N-methylation of an Amino
Alcohol (General Procedure)
This protocol describes a general method for the N-methylation of a primary or secondary

amino alcohol to a tertiary dimethylamino alcohol using formaldehyde and a reducing agent, a

process known as the Eschweiler-Clarke reaction.

Materials:
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Aminoheptanol isomer

Formaldehyde (37% aqueous solution)

Formic acid (or other reducing agent like sodium borohydride)

Diethyl ether (or other suitable extraction solvent)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Stirring apparatus

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the

aminoheptanol isomer.

Add an excess of aqueous formaldehyde solution.

Slowly add formic acid to the mixture. The reaction is often exothermic and may require

cooling.

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored

by TLC or GC-MS).

Cool the reaction mixture to room temperature and make it basic by the slow addition of a

saturated sodium bicarbonate solution.

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15166002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude (dimethylamino)heptanol product.

Purify the crude product by distillation or column chromatography as needed.

Spectroscopic Characterization
Spectroscopic data for specific (dimethylamino)heptanol isomers is scarce. However, the

expected spectral features can be predicted based on the functional groups present.

¹H NMR: The spectrum would show characteristic signals for the N-methyl protons (a singlet

around 2.2-2.5 ppm), protons on the carbon bearing the hydroxyl group (a multiplet), and the

aliphatic protons of the heptane chain.

¹³C NMR: The spectrum would display nine distinct carbon signals, including those

corresponding to the N-methyl groups, the carbon attached to the hydroxyl group, the carbon

attached to the dimethylamino group, and the remaining carbons of the heptane chain.

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol

(around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and

C-N stretching of the tertiary amine.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

(M⁺) and characteristic fragmentation patterns, including alpha-cleavage adjacent to the

nitrogen and oxygen atoms.

Potential Biological Activity and Signaling Pathways
While specific biological activities of simple (dimethylamino)heptanol isomers are not well-

documented, the broader class of amino alcohols is known to possess a wide range of

pharmacological properties.

Known Activities of Amino Alcohols
Amino alcohols are key structural motifs in many pharmaceuticals. Their biological effects are

diverse and include:
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Beta-Adrenergic Receptor Blockade: Many beta-blockers, used to treat cardiovascular

conditions, are amino alcohols.

Antimicrobial and Antifungal Activity: Certain amino alcohols have shown efficacy against

various bacteria and fungi.

Antimalarial Activity: Quinine and related antimalarial drugs are based on an amino alcohol

structure.

Potential Signaling Pathway Interactions
Given the structural similarities to known bioactive molecules, it is plausible that

(dimethylamino)heptanol isomers could interact with various biological signaling pathways. A

hypothetical interaction is illustrated below.
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Hypothetical Signaling Pathway Interaction

(Dimethylamino)heptanol
Isomer

G-Protein Coupled Receptor
(e.g., Adrenergic Receptor)

Binding

G-Protein Activation

Activation/Inhibition

Effector Enzyme
(e.g., Adenylyl Cyclase)

Second Messenger
(e.g., cAMP)

Cellular Response
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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